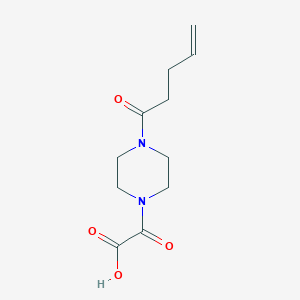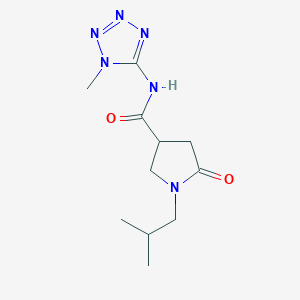
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid (OPAA) is a small molecule that has gained attention in scientific research for its potential therapeutic applications. This compound is a piperazine derivative and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to bind to amyloid-beta and prevent its aggregation. In inflammation research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to reduce amyloid-beta levels and improve cognitive function. In inflammation research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid research, including the optimization of synthesis methods, the development of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid derivatives with improved properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid and its potential toxicity at high concentrations.
In conclusion, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid is a small molecule that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid in the field of medicine.
Méthodes De Synthèse
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid can be synthesized through multiple methods, including the reaction between 4-pent-4-enoylpiperazine and ethyl acetoacetate, as well as the reaction between 1-bromo-4-pent-4-enoylpiperazine and ethyl glycinate hydrochloride. These methods have been optimized and yield 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid in moderate to good yields.
Applications De Recherche Scientifique
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammation research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-3-4-9(14)12-5-7-13(8-6-12)10(15)11(16)17/h2H,1,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXSKMYNVUWSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN(CC1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)


![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)

![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)